![molecular formula C18H19N3O2S2 B6523393 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 863511-18-6](/img/structure/B6523393.png)

2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

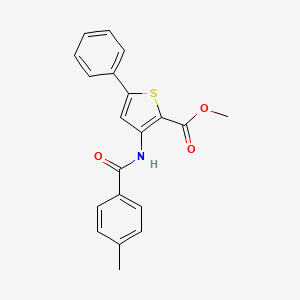

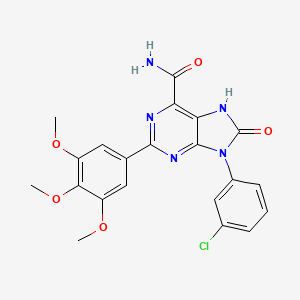

2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is 373.09186920 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Suzuki–Miyaura Coupling

This compound has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Electron Transport Layer Material

It is an excellent electron-transport material, known as 3TPYM. With a LUMO energy level of 3.3 eV, just lower than most of the work function of cathodes (i.e. CsF/Al), it allows efficient electron injection. This prevents extra electrons from accumulating at the interface .

Hole-Blocking Material

3TPYMB is also a hole-blocking material with high HOMO of 6.80 eV. This is high enough to block the holes from being recombined with the electrons at the cathode .

Organic Light-Emitting Diodes

3TPYMB has been used in the fabrication of organic light-emitting diodes (OLEDs). It has a high triplet-excited energy level (E T = 2.95 eV), which makes it suitable for use in OLEDs .

Metal-Organic Frameworks (MOFs)

By regulating the solvent used for synthesis, two porous Ni-MOFs have been synthesized using this compound .

Anti-Tubercular Agents

This compound has been used in the design and synthesis of potent anti-tubercular agents .

Inhibition of Collagen Synthesis

This compound has been used in the synthesis of drugs that inhibit collagen synthesis, which can be useful in the treatment of fibrotic diseases .

作用机制

Target of Action

The primary target of 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide, also known as 3TPYMB, is the electron transport layer in organic light-emitting diodes (OLEDs) . It serves as an excellent electron-transport material .

Mode of Action

3TPYMB interacts with its target by allowing efficient electron injection . It has a LUMO energy level of 3.3 eV , which is just lower than most of the work function of cathodes (i.e., CsF/Al), enabling efficient electron injection . This prevents extra electrons from accumulating at the interface . Additionally, 3TPYMB is a hole-blocking material with a high HOMO of 6.80 eV . This is high enough to block the holes from being recombined with the electrons at the cathode .

Biochemical Pathways

The biochemical pathways affected by 3TPYMB primarily involve the electron transport process in OLED devices . By efficiently injecting electrons and blocking holes, 3TPYMB helps to maintain the balance of charges within the device, thereby enhancing the efficiency and lifespan of the OLED .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of 3TPYMB, we can discuss its properties that affect its performance in OLEDs. These properties contribute to its stability and efficiency as an electron transport material .

Result of Action

The result of 3TPYMB’s action is the efficient operation of OLEDs . By allowing efficient electron injection and blocking holes, 3TPYMB prevents the accumulation of extra charges at the interface . This leads to improved device performance, including higher luminance and current efficiency .

Action Environment

The action of 3TPYMB can be influenced by various environmental factors. For instance, the efficiency of electron injection and hole blocking can be affected by the temperature, given that the material has a specific melting point . Therefore, maintaining optimal environmental conditions is crucial for maximizing the efficacy and stability of 3TPYMB in its role as an electron transport material .

属性

IUPAC Name |

2,4,6-trimethyl-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c1-12-7-13(2)17(14(3)8-12)25(22,23)20-10-16-11-24-18(21-16)15-5-4-6-19-9-15/h4-9,11,20H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEXSVFLCZOTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B6523324.png)

![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B6523361.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B6523367.png)

![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523373.png)

![2,4,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523375.png)

![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6523389.png)

![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)

![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)

![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)